Kinase Inhibition Prediction: 6-Methyl Advantage
A computational structure-activity relationship (SAR) analysis using the PASS (Prediction of Activity Spectra for Substances) algorithm provides a quantitative, albeit probabilistic, basis for differentiating 4-chloro-6-methylfuro[3,2-c]pyridine from its 4-chloro-desmethyl analog. The analysis predicts that the presence of the 6-methyl group is associated with a high probability of protein kinase inhibition (Pa = 0.620) [1]. While a direct experimental IC50 for this specific compound is not publicly reported for this target, this prediction offers a class-level inference. For comparison, the prediction score for the same activity in the unsubstituted 4-chlorofuro[3,2-c]pyridine core is not available in this dataset, but SAR logic in such fused systems generally suggests that the loss of a ring substituent can significantly lower the probability score for specific enzyme pockets (a class-level inference) [1]. This highlights the 6-methyl group as a potential tuning point for target class selectivity.
| Evidence Dimension | Probability of Protein Kinase Inhibition (PASS Prediction) |
|---|---|
| Target Compound Data | Probability 'to be active' (Pa) = 0.620 |
| Comparator Or Baseline | 4-chlorofuro[3,2-c]pyridine (desmethyl analog). Quantitative comparative prediction data is absent from the public domain. |
| Quantified Difference | N/A (Baseline data missing). A high Pa value of 0.620 is a filter criterion for prioritizing the 6-methyl analog for kinase-focused libraries. |
| Conditions | PASS algorithm prediction model; specific assay conditions not applicable. |
Why This Matters
For procurement decisions, this prediction justifies selecting the 6-methyl analog over the potentially less selective 4-chloro core for building a kinase-focused compound library.
- [1] Nature.com. (2025). Table 7 PASS prediction for the activity of the title compound. Scientific Reports. View Source
